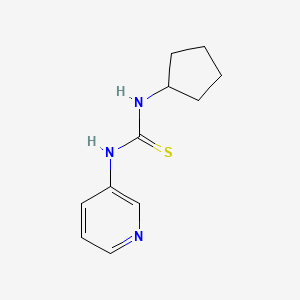
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death pathways.
作用機序
CGP 3466B acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a non-selective channel that regulates the permeability of the mitochondrial inner membrane. Opening of the this compound leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately cell death. By inhibiting the this compound, CGP 3466B prevents mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, enhance mitochondrial respiration, and reduce reactive oxygen species (ROS) production. CGP 3466B has also been shown to reduce inflammation, improve blood-brain barrier integrity, and enhance neuronal survival.
実験室実験の利点と制限
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target mitochondria. It is also relatively stable and has a long half-life. However, CGP 3466B has some limitations as well. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and can be rapidly metabolized in vivo.
将来の方向性
There are several future directions for the study of CGP 3466B. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 3466B and its effects on mitochondrial function and energy metabolism.
Conclusion
In conclusion, CGP 3466B is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. It acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and has several biochemical and physiological effects. CGP 3466B has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.
合成法
CGP 3466B can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with glycine methyl ester, followed by the addition of phenylsulfonyl chloride and subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
科学的研究の応用
CGP 3466B has been extensively studied for its potential therapeutic use in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. CGP 3466B has also been shown to improve mitochondrial function and energy metabolism, which is crucial for the survival of neurons.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-9-12(16)7-8-14(11)18(10-15(17)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULPLREZBZQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


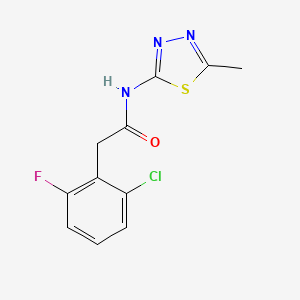
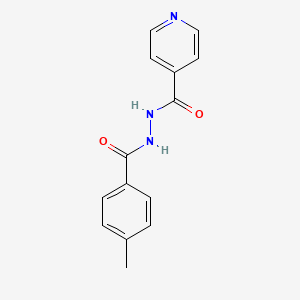
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
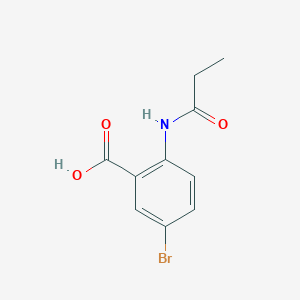
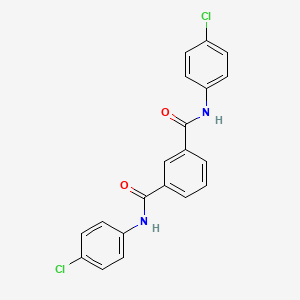



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
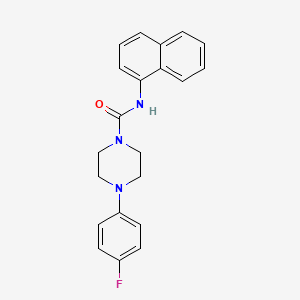
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
